3-Hydroxy-4-(2-hydroxy-4-methoxy-5-sulfobenzoyl)-2-methoxybenzenesulfonic acid, disodium salt
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Overview
Description
3-Hydroxy-4-(2-hydroxy-4-methoxy-5-sulfobenzoyl)-2-methoxybenzenesulfonic acid, disodium salt is a complex organic compound that features multiple functional groups, including hydroxyl, methoxy, and sulfonic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(2-hydroxy-4-methoxy-5-sulfobenzoyl)-2-methoxybenzenesulfonic acid, disodium salt typically involves multi-step organic reactions. The process may start with the preparation of the benzoyl and benzenesulfonic acid derivatives, followed by their coupling under specific conditions. Common reagents used in these reactions include sulfonating agents, methoxylating agents, and hydroxylating agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-(2-hydroxy-4-methoxy-5-sulfobenzoyl)-2-methoxybenzenesulfonic acid, disodium salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The methoxy and sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-Hydroxy-4-(2-hydroxy-4-methoxy-5-sulfobenzoyl)-2-methoxybenzenesulfonic acid, disodium salt has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-(2-hydroxy-4-methoxy-5-sulfobenzoyl)-2-methoxybenzenesulfonic acid, disodium salt involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonic acid groups may participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity. The methoxy groups can affect the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxybenzenesulfonic acid
- 2-Methoxybenzenesulfonic acid
- Benzoyl derivatives with hydroxyl and methoxy groups
Uniqueness
3-Hydroxy-4-(2-hydroxy-4-methoxy-5-sulfobenzoyl)-2-methoxybenzenesulfonic acid, disodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C15H12Na2O11S2 |
---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
disodium;3-hydroxy-4-(2-hydroxy-4-methoxy-5-sulfonatobenzoyl)-2-methoxybenzenesulfonate |
InChI |
InChI=1S/C15H14O11S2.2Na/c1-25-10-6-9(16)8(5-12(10)28(22,23)24)13(17)7-3-4-11(27(19,20)21)15(26-2)14(7)18;;/h3-6,16,18H,1-2H3,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2 |
InChI Key |
HRXQTYXZFYGFIR-UHFFFAOYSA-L |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)C(=O)C2=C(C(=C(C=C2)S(=O)(=O)[O-])OC)O)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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